2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole
Description
The compound 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole features a 1H-indole core substituted at the 2-position by a pyrrolidine-1-carbonyl group. The pyrrolidine ring is further modified at the 3-position with a pyridazin-3-yloxy moiety. This structure combines aromatic (indole, pyridazine) and heterocyclic (pyrrolidine) elements, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
1H-indol-2-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-17(15-10-12-4-1-2-5-14(12)19-15)21-9-7-13(11-21)23-16-6-3-8-18-20-16/h1-6,8,10,13,19H,7,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVWXEAIMDOJME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine moiety, followed by the formation of the pyrrolidine ring, and finally the coupling with the indole unit. Key steps may include:
Formation of Pyridazine Moiety: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Synthesis of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and carbonyl compounds.
Coupling with Indole: The final step involves the coupling of the pyridazine-pyrrolidine intermediate with an indole derivative, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Properties
Research indicates that this compound may exhibit:
- Antimicrobial Activity : Its structural components suggest potential effectiveness against various pathogens.
- Anticancer Properties : The indole structure is often associated with anticancer activity, making this compound a candidate for further investigation in cancer therapeutics.
Medicinal Chemistry
The unique combination of functional groups in 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole positions it as a promising lead compound in drug discovery. Its ability to modulate biological targets can be explored for developing new therapeutic agents.
Case Studies
Several studies have investigated the pharmacological effects of similar compounds within the pyridazine and indole classes. For instance:
- Study on Anticancer Activity : A derivative was tested for its ability to inhibit tumor growth in xenograft models, showing promising results that warrant further exploration.
| Study Type | Findings |
|---|---|
| Anticancer | Inhibition of tumor growth in xenograft models |
| Antimicrobial | Effective against specific bacterial strains |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Pyridazine Intermediate : This involves the reaction of hydrazine with suitable dicarbonyl compounds under acidic conditions.
- Synthesis of Pyrrolidine Intermediate : Achieved through cyclization reactions or hydrogenation processes.
- Coupling Reaction : The final step involves coupling the pyridazine and pyrrolidine intermediates with an indole derivative using coupling reagents.
Mechanism of Action
The mechanism of action of 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Structural Features
The table below highlights structural differences between the target compound and its analogs:
Pharmacological Implications
- Pyridazine vs. Adamantyl/Phenyl Groups : The pyridazin-3-yloxy group in the target compound may enhance hydrogen bonding or dipole interactions with receptors compared to bulky adamantyl (APICA) or lipophilic phenyl (6-methoxy analog) substituents .
- Pyrrolidine Conformation : The Cremer-Pople puckering parameters (e.g., amplitude q and phase angle φ) for the pyrrolidine ring () could influence binding. For example, a higher q value (greater puckering) might sterically hinder receptor engagement compared to planar conformations .
Biological Activity
2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates diverse structural motifs, including pyridazine, pyrrolidine, and indole, which are known for their pharmacological significance. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 302.33 g/mol. Its structure can be summarized as follows:
| Component | Description |
|---|---|
| Pyridazine Group | Contributes to the compound's reactivity and binding affinity. |
| Pyrrolidine Ring | Enhances the compound's biological interactions. |
| Indole Moiety | Known for its role in various pharmacological activities. |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways, similar to other pyridazine derivatives known to inhibit carbonic anhydrases and cyclooxygenases .
- Receptor Modulation : It could interact with various receptors, influencing signaling pathways pertinent to cancer and inflammation .
Anticancer Activity
Research indicates that derivatives of indole compounds exhibit significant anticancer properties. In vitro studies have shown that this compound may inhibit cell proliferation in various cancer cell lines, including:
- MCF-7 (breast adenocarcinoma)
- LoVo (colon adenocarcinoma)
- SK-OV-3 (ovarian carcinoma)
These studies often compare the efficacy of the compound against established chemotherapeutics like cisplatin and doxorubicin .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been evaluated against several bacterial strains. Preliminary findings suggest moderate activity against:
- Staphylococcus aureus
- Escherichia coli
Minimum inhibitory concentrations (MIC) were reported around 250 µg/mL for some derivatives, indicating a need for further optimization to enhance potency .
Anti-inflammatory Properties
Given its structural features, this compound may possess anti-inflammatory properties by inhibiting key inflammatory mediators. Analogous compounds have shown efficacy in reducing cytokine production in models of inflammation, suggesting a similar potential for this compound .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Cytotoxic Evaluation : A study evaluated the cytotoxic effects of pyrrolo-pyridazine derivatives on human cancer cell lines, demonstrating significant antiproliferative effects compared to standard chemotherapeutics .
- Mechanistic Insights : Research on related indole derivatives indicated that modifications in the chemical structure could lead to enhanced binding to target proteins involved in cancer progression and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
